1,4-Naphthalenedione, 2-hydroxy-3-pentyl-

Description

General Context of Naphthoquinone Chemistry in Academic Research

Naphthoquinones are secondary metabolites found widely in nature, produced by plants, fungi, bacteria, and even some animals. researchgate.netmdpi.com They play significant roles in various biological processes, including acting as links in electron transport chains and serving as defensive agents in the chemical interactions between species. researchgate.net Historically, natural naphthoquinones like lawsone, juglone (B1673114), and lapachol (B1674495) were among the first to be investigated for their prominent dyeing properties and use in traditional medicine. redalyc.orgjst.go.jp

In modern academic research, the naphthoquinone nucleus is a subject of intense interest due to its versatile biological profile. mdpi.com These compounds are known for a broad spectrum of activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netredalyc.orgjst.go.jpeurekaselect.com The biological and toxicological effects of naphthoquinones are closely linked to their ability to undergo redox cycling, which can generate reactive oxygen species (ROS), and their capacity to act as electrophiles, allowing them to form covalent bonds with biological nucleophiles like proteins and DNA. jst.go.jpnih.gov This reactivity allows them to influence numerous cellular signaling pathways and enzyme activities. researchgate.netnih.gov Consequently, the synthesis and chemical modification of the naphthoquinone structure are major focuses in medicinal chemistry to develop new therapeutic agents. mdpi.comeurekaselect.comnih.gov

Structural Elucidation and Systematic Nomenclature of 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-

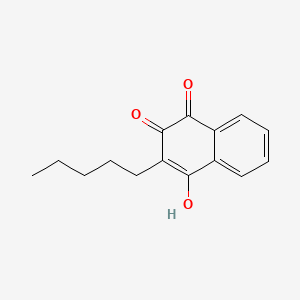

The systematic name for the compound of interest is 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- . This name precisely describes its molecular architecture according to IUPAC nomenclature rules.

1,4-Naphthalenedione : This is the parent structure, indicating a naphthalene (B1677914) ring system that has been oxidized to form a dione, with the two carbonyl (C=O) groups located at positions 1 and 4. wikipedia.orgnih.gov This core is also commonly referred to as 1,4-naphthoquinone (B94277).

2-hydroxy- : This prefix indicates that a hydroxyl (-OH) group is attached to the carbon atom at the second position of the naphthalene ring. wikipedia.org The presence of this group is crucial, as it significantly influences the electronic properties and reactivity of the quinone system. The parent structure, 2-hydroxy-1,4-naphthoquinone (B1674593), is the well-known compound lawsone. redalyc.orgnist.gov

3-pentyl- : This indicates that a pentyl group (a five-carbon alkyl chain, -CH2CH2CH2CH2CH3) is attached to the third position of the naphthalene ring.

The structure is therefore a derivative of lawsone, where an alkyl chain is substituted at the C3 position. The elucidation of such structures is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy to confirm the presence of hydroxyl and carbonyl functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. researchgate.netmdpi.com

Below is a table summarizing the key identifiers and properties for the parent scaffold and the specific compound.

| Property | Value |

| Compound Name | 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- |

| Synonym | 2-hydroxy-3-pentyl-1,4-naphthoquinone |

| Parent Compound | 2-hydroxy-1,4-naphthoquinone (Lawsone) nist.gov |

| Chemical Class | Naphthoquinone nih.gov |

| Core Structure | Naphthalene-1,4-dione nih.gov |

Historical Perspectives on Naphthoquinone Derivative Research Relevant to the Compound

Research into naphthoquinone derivatives, particularly those related to 2-hydroxy-3-alkyl-1,4-naphthoquinones, has a rich history rooted in the study of natural products and the quest for new therapeutic agents. A pivotal moment in this field was the extensive work on antimalarial compounds during the 1940s. In 1943, the antimalarial activity of 3-alkyl-2-hydroxy-1,4-naphthoquinones was discovered, which spurred a massive synthetic effort. nih.gov

Notably, in 1948, a research group led by Louis Fieser reported the synthesis and antimalarial testing of over 300 structurally related compounds against Plasmodium lophurae (an avian malaria parasite). nih.govtandfonline.com This systematic investigation provided foundational knowledge on the structure-activity relationships of 2-hydroxy-1,4-naphthoquinones bearing various alkyl side chains at the C3 position. nih.gov This historical work continues to be a crucial reference point for modern drug discovery programs targeting malaria and other parasitic diseases. nih.govtandfonline.com

The synthesis of these 3-alkyl derivatives was often challenging. A common method employed by Fieser and his colleagues was the radical alkylation of 2-hydroxy-1,4-naphthoquinone (lawsone). nih.gov Over the decades, synthetic methodologies have evolved, with techniques like three-component reductive alkylation now offering more efficient routes to these structures. nih.gov The discovery that the synthetic 2-hydroxy-1,4-naphthoquinone derivative, atovaquone (B601224), is an effective antimalarial drug that inhibits the parasite's electron transport chain has further revitalized interest in this class of compounds. jst.go.jp This historical progression from natural product isolation to large-scale synthetic campaigns and modern drug development underscores the enduring importance of 2-hydroxy-3-alkyl-1,4-naphthoquinone derivatives in medicinal chemistry. jst.go.jpnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-pentylnaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-2-3-4-9-12-13(16)10-7-5-6-8-11(10)14(17)15(12)18/h5-8,16H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNQUTHYWNTGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961533 | |

| Record name | 4-Hydroxy-3-pentylnaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41245-53-8 | |

| Record name | 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041245538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-pentylnaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Naphthalenedione, 2 Hydroxy 3 Pentyl and Its Analogs

Direct Synthesis Approaches for 2-hydroxy-3-alkyl-1,4-naphthoquinones

Direct approaches focus on constructing the desired 2-hydroxy-3-alkyl-1,4-naphthoquinone structure from basic precursors. This typically involves two key transformations: the formation of the quinone ring system and the introduction of the alkyl substituent at the C3 position.

The foundational step in synthesizing many naphthoquinone derivatives is the creation of the 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) core. This is most commonly achieved through the oxidation of naphthols. Various catalytic systems have been developed to make this process efficient and selective.

One effective method involves the catalytic oxidation of 2-naphthol (B1666908) using molecular oxygen under air pressure in an alkaline solution with iron porphyrin catalysts. researchgate.net For instance, using an Fe–porphyrin (TMOPPFeCl) catalyst at 45°C can achieve a 62% conversion of 2-naphthol to lawsone with 100% selectivity. researchgate.net A key advantage of this system is the easy separation of the catalyst from the product, as the lawsone product is insoluble in the alkaline media. researchgate.net Other metalloporphyrins, such as manganese(III) chloride complexes, have also been used with hydrogen peroxide (H₂O₂) as the oxidant, affording high yields of up to 95%. researchgate.net

Vanadium catalysts are also employed for the oxidation of naphthols. google.com Specifically, 2-hydroxynaphthalene can be oxidized with hydrogen peroxide in the presence of a vanadium catalyst in an alkaline aqueous solution to produce 2-hydroxy-1,4-naphthoquinone in high yield. google.com This approach is considered cost-effective compared to methods starting from the more expensive 1-naphthol (B170400). google.com

A one-pot synthesis method utilizes urea-hydrogen peroxide as an inexpensive catalyst with a base like potassium tert-butoxide (t-BuOK) in an alcohol solvent. nih.gov This process transforms 1-naphthol into lawsone in the presence of oxygen, achieving yields of around 82% without the need for external heating, making it an energetically efficient option. nih.gov

| Naphthol Precursor | Catalyst System | Oxidant | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | Iron Porphyrin (TMOPPFeCl) | O₂ (air) | Alkaline media, 45°C | 62% | researchgate.net |

| 2-Naphthol | Manganese(III) Porphyrin | H₂O₂ | Alkaline aqueous solution | 95% | researchgate.net |

| 2-Hydroxynaphthalene | Vanadium Catalyst | H₂O₂ | Alkaline aqueous solution | High | google.com |

| 1-Naphthol | Urea-Hydrogen Peroxide / t-BuOK | O₂ | Alcohol solvent, room temp. | 82% | nih.gov |

Once the 2-hydroxy-1,4-naphthoquinone nucleus is formed, the next critical step is the introduction of the pentyl group (or other alkyl chains) at the C3 position. This is typically accomplished through various alkylation reactions.

Radical alkylation is a common and powerful method for forging the C-C bond at the 3-position of the naphthoquinone ring. A classical approach, developed by Fieser and coworkers, utilizes the radical alkylation of 2-hydroxy-1,4-naphthoquinone with a diacyl peroxide. nih.gov This method, however, can be inefficient and result in low yields. nih.govtandfonline.com Another traditional route involves a Hunsdiecker-type decarboxylation of a carboxylic acid using silver nitrate (B79036) and a persulfate to generate the necessary alkyl radical. nih.gov

More contemporary methods aim to improve efficiency and versatility. A direct C-H alkylation of naphthoquinones has been developed using an oxidative radical cross-dehydrogenation coupling process. researchgate.net This method allows for the use of simple and readily available feedstocks like acetone (B3395972) under mild conditions. researchgate.net Another approach involves the Fe(III)-mediated radical alkylation of quinones with olefins, which can be performed at room temperature under open-flask conditions. rsc.org Visible-light photoredox catalysis has also emerged as a modern strategy for generating alkyl radicals from sources like cyclobutanone (B123998) oxime esters, which can then react with 2-amino-1,4-naphthoquinones. rsc.org The direct radical alkylation of 1,4-quinones often involves the addition of carbon-centered radicals generated through decarboxylation, hydrogen abstraction, or the reduction of carbon-halogen bonds. researchgate.net

| Method | Radical Source | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Fieser's Method | Diacyl Peroxide | Thermal decomposition | Classical but can have low yields | nih.gov |

| Hunsdiecker-type Reaction | Carboxylic Acid | AgNO₃ / Peroxysulfate | Generates alkyl radical via decarboxylation | nih.gov |

| Cross Dehydrogenation Coupling | Acetone, 1,3-dicarbonyls | (NH₄)₂S₂O₈ | Direct C-H alkylation under mild conditions | researchgate.net |

| Olefin Alkylation | Alkenes | Fe(III) | Uses inexpensive alkenes at room temperature | rsc.org |

Reductive alkylation offers an alternative and often higher-yielding route to 3-alkyl-2-hydroxy-1,4-naphthoquinones. nih.gov A prominent example is the three-component reductive alkylation reaction. nih.govnih.gov This method typically involves reacting 2-hydroxy-1,4-naphthoquinone with an aldehyde in the presence of a reducing agent and a catalyst. nih.govresearchgate.net

In one variation, lactols (which exist in equilibrium with their open-chain hydroxyaldehyde forms) are used as the aldehyde source. nih.gov The reaction proceeds with 2-hydroxy-1,4-naphthoquinone, a Hantzsch ester (such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as the reducing agent, and a catalytic amount of L-proline. nih.govnih.gov The solution is typically refluxed in a solvent like dichloromethane (B109758) to afford the 3-alkylated product. nih.gov This proline-catalyzed, three-component reaction has been noted for its ability to produce 3-alkyl substituted 2-hydroxy-1,4-naphthoquinones in high yields and has been successfully used to improve reaction yields where radical alkylation proved inefficient. nih.govtandfonline.com

Alkylation Reactions for Introducing Alkyl Substituents

Derivatization via Mannich Reaction with 2-hydroxy-1,4-naphthoquinone as a Substrate

The Mannich reaction is a versatile and widely used method for synthesizing 3-substituted derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone). jst.go.jpnih.gov This three-component condensation involves the aminoalkylation of the acidic C3 proton of lawsone. The reactants are lawsone, an aldehyde (often formaldehyde), and a primary or secondary amine. jst.go.jprsc.org

The reaction proceeds by first forming an electrophilic iminium ion from the amine and the aldehyde. jst.go.jp Lawsone, acting as a resonance-stabilized carbon nucleophile, then attacks the iminium ion, leading to the formation of a C-C bond at the C3 position and yielding a β-amino carbonyl compound, known as a Mannich base. jst.go.jp

A wide variety of side chains can be introduced using this method by selecting different amines and aldehydes, leading to a large library of derivatives. jst.go.jpnih.gov The reactions are often carried out in ethanol (B145695) at room temperature or with gentle heating, and can be performed with or without a catalyst. rsc.orgresearchgate.net While some reactions proceed without catalysis, various catalysts such as dodecyl benzenesulfonic acid (DBSA), indium chloride, or nanoporous materials like MCM-41 have been used to improve efficiency. researchgate.net Yields for the Mannich reaction are generally good, though they can vary depending on the specific substrates used. jst.go.jprsc.org

Aldol (B89426) Condensation Applications in Naphthoquinone Synthesis

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.org While not a primary method for the direct synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-, the principles of aldol-type reactions are applied in the synthesis and modification of more complex quinone structures derived from naphthoquinones.

Specifically, intramolecular aldol-type condensations have been used in the biomimetic synthesis of dihydroxyanthraquinones starting from naphthoquinone precursors. rsc.orgrsc.org In these strategies, naphthoquinones bearing two side chains with carbonyl groups, such as 2-(acetonyl)-3-acyljuglone derivatives, undergo intramolecular condensation under basic conditions. rsc.org The choice of base (e.g., K₂CO₃ vs. KHMDS) can influence the cyclization pathway and determine which isomer of the final anthraquinone (B42736) product is formed. rsc.orgrsc.org This application demonstrates how the fundamental reactivity of carbonyl groups on side chains attached to a naphthoquinone scaffold can be exploited to build more complex, fused-ring systems. rsc.org The main challenge in applying aldol reactions to quinones is their potential instability under the required basic conditions, which can lead to decomposition or reduction. rsc.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, have emerged as a powerful tool for generating molecular diversity. mdpi.com These reactions are highly valued for their efficiency, atom economy, and operational simplicity, reducing the need for intermediate isolation and purification steps. mdpi.comresearchgate.net In the context of 1,4-naphthalenedione, 2-hydroxy- (Lawsone), MCRs provide a robust platform for introducing a wide array of substituents at the C-3 position, leading to extensive libraries of analogs.

A prominent example of an MCR is the Mannich reaction, which has been successfully employed to synthesize a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. nih.govresearchgate.net This reaction typically involves the one-pot condensation of Lawsone, an aldehyde, and a primary or secondary amine. nih.govresearchgate.net The choice of the aldehyde and amine components allows for significant structural variation in the resulting aminomethyl side chain. For instance, a three-component reaction of 2-hydroxynaphthalene-1,4-dione, various aromatic aldehydes, and heterocyclic amines has been developed to produce novel 2-hydroxy-3-((aryl)(heteroarylamino)methyl)naphthalene-1,4-dione derivatives under solvent-free and catalyst-free conditions. researchgate.net

Beyond simple Mannich bases, MCRs have been utilized to construct complex, fused heterocyclic systems. A one-pot, three-component reaction involving Lawsone, an aromatic aldehyde, and malononitrile (B47326) can yield benzo[g]chromene derivatives. thieme-connect.com This transformation can be catalyzed by various agents, including L-proline, demonstrating the versatility of the approach. thieme-connect.com Similarly, four-component reactions have been reported; for example, the reaction between 2-hydroxy-1,4-naphthoquinone, tetronic acid, a benzaldehyde (B42025) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce complex hybrid molecules. rsc.org These reactions showcase the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. rsc.orgorganic-chemistry.org

Table 1: Examples of Multi-Component Reactions for the Synthesis of Lawsone Analogs

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an indispensable technique in modern chemistry, offering significant advantages over conventional heating methods. ajgreenchem.comijnrd.org By utilizing microwave irradiation, chemical transformations can be accelerated dramatically, often reducing reaction times from hours or days to mere minutes. ajchem-a.comnih.gov This rapid and uniform heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to higher yields, cleaner reaction profiles, and enhanced product purity. ijnrd.orgnih.gov

The synthesis of 1,4-naphthalenedione derivatives has greatly benefited from MAOS. For example, the synthesis of thio-derivatives of Lawsone has been successfully performed using microwave irradiation in water, providing a significant improvement over conventional heating methods. frontiersin.org This approach not only shortens reaction times but also aligns with green chemistry principles. frontiersin.org In another instance, the synthesis of tacrine (B349632) analogs was achieved by reacting 2-hydroxynaphthalene-1,4-dione with other components under microwave irradiation in an aqueous medium, highlighting the efficiency of this technique for creating complex molecules. thieme-connect.com

The benefits of MAOS are particularly evident when comparing reaction outcomes with traditional methods. A reaction to produce 3-hydroxy-2-oxindoles, when performed under microwave irradiation, reached completion in just 5-10 minutes with yields up to 98%. mdpi.com In contrast, conventional heating often requires longer durations and may result in lower yields and more side products. ijnrd.org The efficiency of microwave heating makes it a preferred method for optimizing reaction conditions and for the rapid synthesis of compound libraries for screening purposes. ajchem-a.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Green Chemistry Approaches and Environmentally Benign Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. ajgreenchem.comijnrd.org The synthesis of 1,4-naphthalenedione, 2-hydroxy-3-pentyl- and its analogs has seen a significant shift towards more environmentally benign methodologies. These approaches focus on using greener solvents, developing solvent-free reactions, employing reusable catalysts, and improving energy efficiency. researchgate.netacs.org

One of the cornerstones of green chemistry is the use of non-toxic, renewable, and readily available solvents. Water and ethanol have been used effectively as reaction media for the synthesis of Lawsone derivatives. thieme-connect.comfrontiersin.org For example, a green approach to synthesize 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives was developed using ethanol as the solvent and L-proline as an organocatalyst. thieme-connect.com An even greener protocol involves the condensation of aromatic aldehydes with 2-hydroxy-1,4-naphthoquinone in water, using lemon juice as a natural, biodegradable catalyst under microwave irradiation. asianpubs.org

Catalysis plays a crucial role in developing sustainable synthetic routes. The use of recoverable and reusable catalysts, such as nanoporous materials like MCM-41, offers an environmentally friendly alternative to traditional catalysts. researchgate.net These catalysts are effective, easy to recover, and facilitate a simpler work-up process. researchgate.net Furthermore, solvent-free, or "neat," reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. nih.gov The combination of MCRs, which maximize atom economy, with microwave heating and green solvents or catalysts creates a powerful and sustainable platform for the synthesis of Lawsone derivatives. researchgate.net

Table 3: Green Chemistry Strategies for Lawsone Analog Synthesis

Chemical Reactivity and Transformation Pathways of 1,4 Naphthalenedione, 2 Hydroxy 3 Pentyl

Redox Chemistry and Mechanisms in Naphthoquinone Scaffolds

The redox behavior of the naphthoquinone core is a defining feature of its chemical and biological activity. researchgate.net This scaffold can undergo either one- or two-electron reduction processes, leading to different reactive intermediates. nih.gov

One-electron reduction of the naphthoquinone ring yields a semiquinone radical anion. This intermediate can react with molecular oxygen in a process known as redox cycling, generating superoxide radicals and subsequently other reactive oxygen species (ROS) like hydrogen peroxide. nih.gov This process regenerates the parent quinone, allowing it to re-enter the cycle.

Alternatively, a two-electron reduction, often catalyzed in biological systems by enzymes like NAD(P)H:quinone oxidoreductase-1 (NQO-1), converts the quinone directly to the corresponding hydroquinone. nih.gov

For α-hydroxyquinones such as 1,4-naphthalenedione, 2-hydroxy-3-pentyl-, the electrochemical reduction mechanism is further complicated by the presence of the acidic hydroxyl group. Studies on 2-hydroxy-1,4-naphthoquinone (B1674593) reveal that the initial electron transfer is coupled with self-protonation reactions, where the electrogenerated anion radical acts as a base, deprotonating a molecule of the starting material. researchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen significantly stabilizes the reduced species. researchgate.net The oxidant and electrophilic properties conferred by the quinone structure are central to its mode of action in various chemical transformations. researchgate.net

Table 1: Redox Mechanisms in Naphthoquinone Scaffolds

| Reduction Pathway | Number of Electrons | Key Intermediate(s) | Key Features |

|---|---|---|---|

| One-Electron Reduction | 1e⁻ | Semiquinone Radical Anion | Can lead to redox cycling and generation of Reactive Oxygen Species (ROS). nih.gov |

| Two-Electron Reduction | 2e⁻ | Hydroquinone | Often catalyzed by enzymes like NQO-1. nih.gov |

Nucleophilic Substitution Reactions and Derivative Formation

The naphthoquinone ring is an electrophilic system, making it susceptible to nucleophilic attack. While the title compound already possesses substituents at the 2- and 3-positions, further derivatization is possible through various substitution strategies, often starting from a more basic scaffold like 2-hydroxy-1,4-naphthoquinone (lawsone) or a halogenated precursor.

A primary method for synthesizing 3-alkyl-2-hydroxy-1,4-naphthoquinones, such as the 3-pentyl derivative, is through radical alkylation of lawsone. nih.govmalariaworld.org Another efficient method is the three-component reductive alkylation, which reacts lawsone with an aldehyde (e.g., pentanal) in the presence of a catalyst. nih.gov

Once the 2-hydroxy-3-pentyl scaffold is formed, further substitutions can be envisioned. For instance, the hydroxyl group can be converted into a better leaving group. A known transformation for related compounds involves converting the 2-hydroxy group to a 2-chloro group, which can then be readily displaced by various nucleophiles to yield novel derivatives. nih.gov The Heck reaction provides another route for C-C bond formation, typically by coupling a halo-naphthoquinone (e.g., 2-hydroxy-3-iodo-naphthoquinone) with an alkene, demonstrating the versatility of the scaffold for creating complex side chains. ucr.ac.cr

Table 2: Examples of Reactions for Derivative Formation

| Reaction Type | Precursor Example | Reagents | Product Type |

|---|---|---|---|

| Radical Alkylation | 2-Hydroxy-1,4-naphthoquinone | Diacyl peroxide or Carboxylic acid/AgNO₃/Peroxysulfate | 3-Alkyl-2-hydroxy-1,4-naphthoquinone nih.gov |

| Reductive Alkylation | 2-Hydroxy-1,4-naphthoquinone | Aldehyde, Proline (catalyst) | 3-Alkyl-2-hydroxy-1,4-naphthoquinone nih.gov |

| Heck Coupling | 2-Hydroxy-3-iodo-naphthoquinone | Electron-deficient alkenes, Pd catalyst | 2-Hydroxy-3-alkenyl-1,4-naphthoquinone ucr.ac.cr |

Cycloaddition Reactions and Heterocyclic Annulation Strategies

Cycloaddition reactions are powerful tools for constructing cyclic systems, and the naphthoquinone scaffold can participate as a reactive component. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene ring. wikipedia.orgsigmaaldrich.com The C2-C3 double bond of the naphthoquinone ring can act as a dienophile, although its reactivity is influenced by the existing hydroxy and pentyl substituents.

Beyond the Diels-Alder reaction, other cycloaddition pathways are effective for creating fused heterocyclic systems.

[3+2] Cycloadditions: The reaction of 2-hydroxy-1,4-naphthoquinones with alkenes or alkynes, mediated by an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), proceeds via a formal [3+2] cycloaddition to yield fused furan rings, specifically naphtho[2,3-b]furan-4,9-diones or naphtho[1,2-b]furan-4,5-diones. researchgate.net

Hetero-Diels-Alder Reactions: These reactions are crucial for synthesizing pyran-fused naphthoquinones. An o-quinone methide intermediate can be generated in situ from 2-hydroxy-1,4-naphthoquinone via a Knoevenagel condensation with an aldehyde. This intermediate then acts as the diene in a hetero-Diels-Alder reaction with a dienophile, such as a styrene, to afford pyranonaphthoquinone structures. researchgate.net

These strategies enable the fusion of five- or six-membered heterocyclic rings onto the naphthoquinone core, a process known as annulation.

Table 3: Cycloaddition and Annulation Strategies

| Reaction Type | Naphthoquinone Role | Key Reagents | Resulting Heterocycle |

|---|---|---|---|

| Diels-Alder | Dienophile | Conjugated diene | Fused cyclohexene derivative wikipedia.orgsigmaaldrich.com |

| [3+2] Cycloaddition | 3-carbon component | Alkene/Alkyne, Cerium(IV) ammonium nitrate (CAN) | Fused furan (Naphthofuran) researchgate.net |

Oxidative Cyclization Reactions to Form Fused Ring Systems

Oxidative cyclization is a key strategy for converting 3-substituted-2-hydroxy-1,4-naphthoquinones into fused heterocyclic products, particularly furanonaphthoquinones. This transformation typically requires an unsaturated side chain at the C3 position. For a compound like 1,4-naphthalenedione, 2-hydroxy-3-pentyl-, a preliminary dehydrogenation of the pentyl group to a pentenyl group would be necessary to enable these reactions.

Once a 3-alkenyl side chain is present, oxidative cyclization can be achieved using various reagents. The classic method involves the use of mercuric acetate (B1210297) (Hg(OAc)₂), which facilitates an intramolecular cyclization to yield both linear and angular furanonaphthoquinones. nih.gov More modern approaches utilize transition metal catalysts. For example, a palladium-catalyzed reaction can couple 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones without the need for harsh oxidants. nih.gov

Radical cyclizations also provide an effective route. The reaction of 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes in the presence of manganese(III) acetate (Mn(OAc)₃) initiates a radical process that leads to the formation of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones. nih.gov

Table 4: Oxidative Cyclization Methods for Fused Ring Synthesis

| Cyclization Type | Reagent/Catalyst | Required Side Chain | Fused Ring System |

|---|---|---|---|

| Classic Oxidation | Hg(OAc)₂ | Alkenyl | Furanonaphthoquinone nih.gov |

| Palladium-Catalyzed Coupling | Pd/C | Olefin | Naphtho[2,3-b]furan-4,9-dione nih.gov |

Formation of Dimeric and Bis-Naphthoquinone Structures

Naphthoquinone units can associate to form both non-covalent dimers and covalently linked bis-naphthoquinone structures.

In the solid state, the interplay of the hydroxyl and carbonyl groups facilitates the formation of non-covalent dimers through intermolecular hydrogen bonding. Crystal structure analysis of a related compound, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, reveals that molecules pair up into centrosymmetric cyclic dimers via strong O—H···O hydrogen bonds between the hydroxyl group of one molecule and a carbonyl oxygen of another. nih.gov

Covalently linked bis-naphthoquinones can be synthesized through several methods. A common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with aldehydes, which can act as a linker between two quinone units to form bis-lawsone structures. researchgate.net A more regiocontrolled synthesis involves the conversion of a 2-hydroxy-naphthoquinone into a 2-chloro derivative, which can then undergo a nucleophilic substitution reaction with a hydroxyquinone anion to create a 2,2'-binaphthoquinone linkage. nih.gov

Table 5: Dimer and Bis-Naphthoquinone Formation

| Structure Type | Linkage | Formation Method | Example |

|---|---|---|---|

| Non-covalent Dimer | Intermolecular Hydrogen Bond (O—H···O) | Crystallization | Centrosymmetric cyclic dimer motif nih.gov |

| Covalent Bis-Naphthoquinone | Methylene (B1212753) bridge | Reaction of lawsone with an aldehyde | Bis-lawsone researchgate.net |

Reaction with Thiol and Amine Nucleophiles

The electrophilic nature of the naphthoquinone ring makes it a target for soft nucleophiles like thiols and amines. These reactions are fundamental for creating sulfur- and nitrogen-containing derivatives.

Reaction with Thiols: Naphthoquinones readily react with thiol-containing molecules. The reaction of 2-hydroxy-1,4-naphthoquinone with various thiols typically proceeds via nucleophilic addition to form thio-derivatives. frontiersin.org In the case of quinones like menadione (2-methyl-1,4-naphthoquinone), which has an unsubstituted C3 position, the reaction with thiols such as glutathione proceeds via a Michael-type addition. nih.gov For 1,4-naphthalenedione, 2-hydroxy-3-pentyl-, where the C3 position is blocked, this specific reaction is sterically hindered, but the general reactivity of the quinone nucleus towards thiols remains a key characteristic of this class of compounds.

Reaction with Amines: The reaction with amines provides access to a wide range of nitrogen-containing naphthoquinone derivatives. A prominent synthetic route is the Mannich reaction, a three-component condensation of lawsone, an aldehyde, and a primary or secondary amine. researchgate.netredalyc.org This reaction introduces a C-C bond at the 3-position, forming 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. researchgate.net While this is a method to synthesize derivatives rather than a reaction of the title compound itself, it highlights the reactivity of the C3 position. Another important transformation is the epoxide ring-opening reaction. The epoxide of a 3-alkyl-2-hydroxy-1,4-naphthoquinone can be opened by amine nucleophiles, such as anilines, to yield 3-anilino derivatives. researchgate.net

Table 6: Reactions with Thiol and Amine Nucleophiles

| Nucleophile | Reaction Type | Naphthoquinone Precursor | Product |

|---|---|---|---|

| Thiol (e.g., benzenethiol) | Nucleophilic Addition | 2-Hydroxy-1,4-naphthoquinone | 2-Thio-3-hydroxy-1,4-naphthoquinone derivative frontiersin.org |

| Thiol (e.g., glutathione) | Michael Addition | 2-Methyl-1,4-naphthoquinone (Menadione) | 3-Glutathionyl-menadione nih.gov |

| Amine | Mannich Reaction | 2-Hydroxy-1,4-naphthoquinone | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone researchgate.netredalyc.org |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

The core naphthoquinone ring system is essentially planar. nih.gov However, significant conformational flexibility arises from the rotation around the C3-C9 bond linking the pentyl group to the ring. To minimize steric hindrance with the adjacent carbonyl oxygen (O2) and hydroxyl oxygen (O3), the pentyl chain is expected to be rotated significantly out of the naphthoquinone plane. nih.govnih.gov

Studies on analogous compounds, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione and 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, have confirmed this non-planar arrangement of the side chain through X-ray crystallography. nih.govnih.gov For instance, in the propargyl derivative, the side chain adopts a nearly perpendicular position relative to the ring. nih.gov Similarly, in the methylpropene derivative, the side chain is also rotated out of the naphthalenedione plane. nih.gov The flexible, saturated pentyl chain would have multiple low-energy conformations, likely existing as a mixture of rotamers in solution.

Table 1: Representative Torsion Angles in 3-Substituted 2-hydroxy-1,4-naphthalenedione Analogs This table illustrates the typical orientation of the side chain relative to the naphthoquinone ring in structurally similar compounds.

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione | C2—C3—C9—C10 | 50.7 (3) | nih.gov |

| 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | C2—C3—C11—C12 | 79.9 (2) | nih.gov |

Data sourced from crystallographic information files for analogous structures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For naphthoquinone derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and intramolecular interactions. researchgate.netresearchgate.netresearchgate.net

A key structural feature of 2-hydroxy-1,4-naphthalenedione derivatives is the intramolecular hydrogen bond between the C2-hydroxyl group and the C1-carbonyl oxygen. DFT calculations can accurately model the geometry and strength of this interaction. Furthermore, these calculations are used to predict vibrational spectra (IR and Raman), which can be compared with experimental data to confirm structural assignments. researchgate.netresearchgate.net For example, studies on plumbagin (B1678898) (a related naphthoquinone) used DFT to analyze vibrational modes and the electronic effects of substituents on the aromatic ring system. researchgate.net Similar analyses for 2-hydroxy-3-pentyl-1,4-naphthalenedione would elucidate how the pentyl group influences the electronic distribution and vibrational characteristics of the molecule. Theoretical studies on lawsoneoxime derivatives have shown that DFT methods are reliable for predicting the lowest energy conformers based on intramolecular hydrogen bonding. researchgate.net

Table 2: Selected DFT-Calculated Vibrational Frequencies for Plumbagin (a model Naphthoquinone) This table shows the correlation between theoretical (B3LYP/6-31G(d,p)) and experimental vibrational frequencies, demonstrating the predictive power of DFT for this class of compounds.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Experimental IR Wavenumber (cm⁻¹) | Experimental Raman Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Ring stretch C-O–H i.p. | 1457 | 1480 | - | researchgate.net |

| Ring stretch C-O–H i.p. | 1441 | 1456 | 1456 | researchgate.net |

| Arom C–H i.p. bend | 1227 | 1230 | 1231 | researchgate.net |

i.p. = in-plane

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like 3-substituted 2-hydroxy-1,4-naphthalenediones, QSAR provides a framework for understanding how variations in the substituent at the C3 position (e.g., the pentyl group) affect their mechanism of action. nih.gov

A QSAR study on this series would involve calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties:

Lipophilicity Descriptors: Such as LogP, which would be directly influenced by the length of the alkyl chain (e.g., pentyl).

Electronic Descriptors: Including atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electron-donating or withdrawing nature of the substituent.

Steric Descriptors: Like molecular volume or surface area, which quantify the size and shape of the substituent.

These descriptors would then be statistically correlated with a measured biological response (e.g., IC50 values for anticancer or antimicrobial activity) to generate a mathematical model. This model can offer mechanistic insights, for example, by revealing that an increase in alkyl chain length (and thus lipophilicity) enhances membrane permeability and biological activity up to a certain point. nih.gov

Table 3: Conceptual QSAR Descriptors for a Series of 3-Alkyl-2-hydroxy-1,4-naphthalenediones

| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to 2-hydroxy-3-pentyl-1,4-naphthalenedione |

|---|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | The pentyl group significantly increases lipophilicity compared to smaller alkyl groups. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of the substituent | The pentyl group is a weak electron-donating group, influencing the reactivity of the quinone ring. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Quantifies the size of the pentyl group, which can affect binding to a target site. |

Prediction of Electronic Structure and Reactivity Profiles

The electronic structure of 2-hydroxy-3-pentyl-1,4-naphthalenedione dictates its chemical reactivity. Computational methods, particularly DFT, are used to predict this structure by calculating frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com

The energy and distribution of these orbitals are key to understanding reactivity. The LUMO is typically localized over the quinone ring, indicating its susceptibility to nucleophilic attack, a characteristic reaction of 1,4-naphthoquinones (Michael addition). acs.org The HOMO is often associated with the hydroxylated ring, reflecting its potential to be oxidized.

The substituents at C2 and C3 modulate these properties. The -OH group at C2 is electron-donating, which increases the electron density of the ring system. The alkyl (-pentyl) group at C3 is also weakly electron-donating through an inductive effect. These combined effects influence the redox potential of the quinone and the reactivity of the C=C bond in the quinone ring. Computational analysis of the molecular electrostatic potential (MESP) can map the electron-rich (negative potential, near the oxygens) and electron-poor (positive potential) regions, visually representing the sites most prone to electrophilic and nucleophilic attack. researchgate.net

Simulation of Intermolecular Interactions in Model Systems

Beyond the single molecule, computational simulations can model how 2-hydroxy-3-pentyl-1,4-naphthalenedione interacts with other molecules, which is crucial for understanding its behavior in condensed phases (like crystals) and biological systems.

Interactions with Biological Targets: Molecular docking is a simulation technique used to predict the binding mode and affinity of a small molecule within the active site of a biological macromolecule, such as an enzyme or DNA. nih.govfrontiersin.org For 2-hydroxy-3-pentyl-1,4-naphthalenedione, docking studies could model its interaction with target proteins. These simulations would likely show the hydroxyl group forming hydrogen bonds with polar amino acid residues, the naphthoquinone ring engaging in π-stacking with aromatic residues (like phenylalanine or tyrosine), and the hydrophobic pentyl chain fitting into a nonpolar pocket of the binding site. acs.orgacs.org Car-Parrinello Molecular Dynamics (CPMD) can further simulate the dynamic behavior of these interactions over time, providing insight into the stability of the molecule-protein complex. mdpi.com

Table 4: Summary of Potential Intermolecular Interactions

| Interaction Type | Participating Moieties | Description |

|---|---|---|

| Hydrogen Bonding | C2-OH group, C1/C4-Carbonyl groups | The hydroxyl group acts as a donor, and carbonyl oxygens act as acceptors, leading to dimerization or interaction with protein residues. nih.gov |

| π-π Stacking | Naphthoquinone aromatic rings | Face-to-face or offset stacking of the aromatic systems, contributing to crystal stability and binding to aromatic amino acids. nih.gov |

| Hydrophobic Interactions | Pentyl side chain | The nonpolar alkyl chain interacts favorably with nonpolar environments, such as hydrophobic pockets in proteins. |

Biochemical and Mechanistic Investigations in Model Systems Non Clinical Focus

Interactions with Cellular Components in In Vitro Models

Research into 2-hydroxy-3-pentyl-1,4-naphthalenedione and its analogs has illuminated their capacity to interact with and modulate fundamental cellular processes. These investigations, conducted in controlled laboratory settings, provide a foundational understanding of the compound's biochemical behavior.

Naphthoquinones as a class are recognized for their ability to generate reactive oxygen species (ROS). researchgate.net This activity is a key aspect of their biological effects, including their anticancer and antibacterial properties. researchgate.netnih.gov The generation of ROS by these compounds can target and damage cellular components like lipids, proteins, and DNA. researchgate.net Novel synthetic 1,4-naphthoquinone (B94277) derivatives have been shown to induce apoptosis in cancer cells through mechanisms mediated by ROS. nih.gov

Derivatives of 2-hydroxy-1,4-naphthalenedione have demonstrated the ability to modulate cellular homeostasis in various in vitro models. For instance, an increase in ROS production is linked to platelet activation, a key process in hemostasis and thrombosis. frontiersin.org Synthetic thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have been developed as antiplatelet agents, indicating the scaffold's potential to influence this aspect of cellular homeostasis. frontiersin.org

Furthermore, in parasitology research models, 3-alkyl-substituted 2-hydroxy-1,4-naphthoquinones have shown potent activity against the intracellular parasite Toxoplasma gondii. nih.govnih.gov These compounds were observed to significantly inhibit the replication of T. gondii tachyzoites within host cells, while exhibiting low cytotoxicity to the host cells at effective concentrations. nih.gov This highlights a selective modulation of cellular conditions within an infected state.

Enzyme Inhibition Mechanisms in In Vitro Studies

A significant area of investigation has been the compound's ability to inhibit specific enzymes, which underpins many of its observed biological activities.

Analogues of 2-hydroxy-3-pentyl-1,4-naphthalenedione are potent inhibitors of the mitochondrial electron transport chain, specifically at Complex III (also known as the cytochrome b-c1 complex). nih.gov A closely related compound, 2-hydroxy-3-undecyl-1,4-naphthoquinone, inhibits mitochondrial respiration in this region with a reported apparent inhibition constant (Ki) of 2.5 x 10⁻⁷ M. nih.gov Mechanistic studies show that this analogue prevents the reduction of cytochrome c1 by succinate (B1194679) and blocks the oxidation of cytochrome b. nih.gov This inhibition is linked to binding at the quinone-binding site (Qo site) of the complex, which is located on the cytoplasmic side of the inner mitochondrial membrane. nih.govnih.gov The inhibition of Complex III by other molecules has been shown to disrupt processes like autophagy. nih.gov

Table 1: Inhibition of Mitochondrial Respiration by a Naphthoquinone Analog

| Compound | Target | Apparent Ki | Mechanistic Detail |

|---|

The 1,4-naphthoquinone scaffold is a key feature in inhibitors of several critical biochemical pathways.

Heat shock protein 90 (Hsp90) Inhibition: The 1,4-naphthoquinone structure has been identified as a novel scaffold for Hsp90 inhibitors. nih.govresearchgate.net Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer. nih.gov Inhibition of Hsp90 by naphthoquinone derivatives can lead to the degradation of these oncogenic client proteins, a characteristic hallmark of Hsp90 inhibition. nih.gov Structure-activity relationship studies have been conducted to optimize the core scaffold for improved inhibitory activity. nih.govnih.gov

HIV Integrase Inhibition: Retroviral integrase is an essential enzyme for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host genome. nih.govnih.gov Compounds based on a naphthalene (B1677914) core have been described as inhibitors of HIV-1 integrase, specifically targeting the strand transfer step of the integration process. nih.gov While the broader class of naphthamidines has shown this activity, it points to the potential of naphthalene-based structures to interfere with this viral pathway. nih.gov

Molecular Recognition and Binding Studies with Biomolecules

Understanding how 2-hydroxy-3-pentyl-1,4-naphthalenedione and its analogs recognize and bind to their biological targets is crucial for explaining their mechanism of action.

Studies on the inhibition of mitochondrial Complex III by a 2-hydroxy-3-alkyl-1,4-naphthoquinone analog indicate that the binding site is associated with the Rieske iron-sulfur protein and is located on the cytoplasmic face of the inner mitochondrial membrane. nih.gov More specifically, assay data for other derivatives confirm binding to the Qo site of the cytochrome bc1 complex. nih.gov

In the context of Hsp90 inhibition, crystallographic studies of related inhibitors show that the naphthalene ring embeds itself deep within the ATP-binding pocket located in the N-terminal domain of the Hsp90 protein. nih.gov This interaction with a hydrophobic cluster, along with hydrogen bonding to key residues like Thr184 and Asp93, is critical for its inhibitory function. nih.gov

Table 2: Summary of Molecular Binding Interactions

| Target Biomolecule | Binding Site/Region | Interacting Moiety | Key Residues/Features |

|---|---|---|---|

| Mitochondrial Complex III | Qo site on the cytoplasmic face nih.govnih.gov | Naphthoquinone ring | Rieske iron-sulfur protein nih.gov |

Biosynthetic Pathways of Naphthoquinones (General Context)

Naphthoquinones, a class of specialized metabolites characterized by a naphthalene ring with two ketone groups, are synthesized by a wide array of organisms, including plants, fungi, bacteria, and archaea. nih.govnih.govwikipedia.org The biosynthesis of the core 1,4-naphthoquinone structure is a remarkable example of convergent evolution, where different organisms have developed distinct metabolic routes to produce these compounds. nih.gov At least four primary pathways have been identified, each utilizing different metabolic precursors and enzymatic steps. nih.gov These pathways often draw from central metabolism, including the shikimate, polyketide, and mevalonate (B85504) pathways. nih.govhebmu.edu.cnresearchgate.net

The Shikimate Pathway (Chorismate/o-Succinylbenzoate Pathway)

The shikimate pathway is a prominent route for naphthoquinone biosynthesis in plants and many bacteria, including E. coli. nih.govresearchgate.net This pathway utilizes chorismate, a key intermediate from the core shikimate pathway, which is responsible for producing aromatic amino acids. wikipedia.orgresearchgate.netamazonaws.com

The process begins with the conversion of chorismate to isochorismate. Subsequently, a series of enzymatic reactions involving o-succinylbenzoic acid (OSB) as a crucial intermediate leads to the formation of the naphthalene ring. nih.gov Key steps involve the formation of OSB from isochorismate and 2-oxoglutarate, followed by the activation of OSB with coenzyme A (CoA) to form OSB-CoA. researchgate.net The cyclization of OSB-CoA yields 1,4-dihydroxy-2-naphthoic acid (DHNA), a direct precursor to the naphthoquinone skeleton. nih.govresearchgate.net This pathway is responsible for the synthesis of essential molecules like phylloquinone (vitamin K1) in plants and menaquinone (vitamin K2) in bacteria. hebmu.edu.cnnih.gov

Key Intermediates and Enzymes in the Shikimate Pathway for Naphthoquinones

| Precursor(s) | Key Intermediates | Key Enzymes | Organism Type |

|---|

The Polyketide Pathway

The polyketide pathway is a major source of naphthoquinones in fungi and some bacteria. researchgate.netacs.orgacs.org This pathway resembles fatty acid synthesis and involves the sequential condensation of small carboxylic acid units, typically starting with an acetyl-CoA "starter" unit and extending it with multiple malonyl-CoA "extender" units. wikipedia.org

A polyketide synthase (PKS) enzyme catalyzes the assembly of a polyketide chain. wikipedia.org This linear chain then undergoes intramolecular cyclization and aromatization reactions to form the bicyclic naphthoquinone core. acs.org The diversity of naphthoquinones produced via this pathway arises from the use of different starter units, the number of extender units, and the specific folding and cyclization pattern of the polyketide intermediate. wikipedia.org For example, the fungal pigment javanicin (B1672810) is synthesized via the "acetate plus polymalonate" pathway, where the methyl group on the nucleus is derived from the carboxyl group of acetate (B1210297) or malonate. acs.org

Key Features of the Polyketide Pathway for Naphthoquinones

| Starter Unit (Typical) | Extender Unit (Typical) | Key Enzyme Type | Resulting Intermediate | Organism Type |

|---|

Hybrid Biosynthetic Pathways

Many naphthoquinones are products of hybrid pathways that combine elements from the routes described above.

4-Hydroxybenzoic acid (4HBA)/MVA Pathway: Utilized by species in the Boraginaceae family to produce naphthoquinones like shikonin (B1681659) and alkannin. nih.gov In this pathway, the benzene (B151609) ring of the naphthoquinone originates from 4-hydroxybenzoic acid (4HBA), which is itself derived from phenylalanine via the phenylpropanoid pathway. nih.gov The quinone ring is formed by the addition of a C10 geranyl diphosphate (B83284) (GPP) molecule, which is synthesized via the MVA pathway. nih.govnih.gov The committed step is the enzymatic addition of GPP to 4HBA. nih.gov

Homogentisate (B1232598) (HGA)/MVA Pathway: In this pathway, the benzene ring is derived from homogentisate (HGA), an intermediate in tyrosine catabolism. The quinone ring is formed through the attachment of DMAPP, derived from the MVA pathway. nih.govresearchgate.net This route is less common but demonstrates another way organisms have evolved to construct the naphthoquinone scaffold.

Summary of Hybrid Naphthoquinone Biosynthetic Pathways

| Pathway Name | Benzene Ring Precursor | Quinone Ring Precursor | Example Product |

|---|---|---|---|

| 4HBA/MVA Pathway | 4-Hydroxybenzoic acid (4HBA) | Geranyl Diphosphate (GPP) | Shikonin, Alkannin |

Structural Biochemical Relationship Sbr Investigations of 1,4 Naphthalenedione, 2 Hydroxy 3 Pentyl Analogs

Impact of Alkyl Side Chain Variations on In Vitro Biological Interactions

The nature of the alkyl side chain at the C-3 position of the 2-hydroxy-1,4-naphthoquinone (B1674593) core is a critical determinant of biological activity. Variations in the length, branching, and cyclization of this chain significantly modulate the compound's interactions with biological targets.

Research has demonstrated that 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives exhibit a spectrum of activities, including antimalarial, antiparasitic, and cytotoxic effects. redalyc.orgnih.gov A key finding is that the lipophilicity and steric properties of the alkyl group influence these activities. For instance, in a study evaluating activity against Theileria parva, the causative agent of East Coast Fever in cattle, 2-hydroxy-3-alkyl-1,4-naphthoquinones with cyclohexyl, tridecyl, or tetradecyl side chains were among the most potent. nih.gov This suggests that a certain degree of lipophilicity conferred by a larger alkyl group enhances activity.

In the context of antimalarial research, atovaquone (B601224), a successful drug, features a complex cyclohexyl side chain. redalyc.org Studies on atovaquone analogues have established that increasing the size of branched alkyl substituents can enhance inhibitory activity against the cytochrome bc1 complex, a key enzyme in the mitochondrial electron transport chain. jst.go.jpresearchgate.net This enzyme is a common target for this class of compounds. researchgate.netresearchgate.net Specifically, analogs with a nine-carbon isoalkyl group showed significantly good antimalarial activity. jst.go.jp

Conversely, the toxicity of these compounds can also be modulated by the alkyl chain length. A comparative study in rats on a series of 2-hydroxy-3-alkyl-1,4-naphthoquinones (from methyl to pentyl) revealed that toxicity decreased as the size of the alkyl substituent increased. nih.gov While the methyl, ethyl, and propyl derivatives caused hemolysis and renal damage, no toxic changes were observed in animals treated with 2-hydroxy-3-butyl-1,4-naphthoquinone or 2-hydroxy-3-pentyl-1,4-naphthoquinone, demonstrating a clear structure-toxicity relationship. nih.gov

Table 1: Impact of C-3 Alkyl Side Chain Variation on Biological Activity

| Compound Class/Derivative | Alkyl Side Chain | Target/Model | Observed Effect | Reference |

| 2-hydroxy-3-alkyl-1,4-naphthoquinones | Methyl, Ethyl, Propyl | Rats (in vivo) | Caused hemolysis and renal damage. nih.gov | nih.gov |

| 2-hydroxy-3-alkyl-1,4-naphthoquinones | Butyl, Pentyl | Rats (in vivo) | No toxic changes recorded. nih.gov | nih.gov |

| 2-hydroxy-3-alkyl-1,4-naphthoquinones | Cyclohexyl, Tridecyl, Tetradecyl | Theileria parva (in vitro) | High antiparasitic activity. nih.gov | nih.gov |

| Atovaquone Analogs | Nine-carbon isoalkyl group | Plasmodium falciparum | Enhanced inhibitory activity against cytochrome bc1 complex. jst.go.jp | jst.go.jp |

| Mannich Bases | n-Butyl substituted aminomethyl | Plasmodium falciparum | Displayed the best antimalarial activity profile in the series (IC₅₀ = 0.77 µg/mL). nih.gov | nih.gov |

Influence of Hydroxyl Group and Other Substituents on Mechanistic Activity

The 2-hydroxyl group is a crucial feature for the biological activity of this class of naphthoquinones. Combined studies have indicated that the tautomeric form where the proton resides on the oxygen at C-2 (the 1,4-naphthoquinone (B94277) form) is the most stable and biologically relevant isomer. researchgate.netresearchgate.net The presence of this hydroxyl group is considered essential for the potent inhibition of targets like the cytochrome bc1 complex. researchgate.netresearchgate.net

The position of the hydroxyl group on the naphthoquinone ring significantly alters the compound's mechanism of action. A comparative study of 2-hydroxy-1,4-naphthoquinone (lawsone) and its isomer 5-hydroxy-1,4-naphthoquinone (juglone) in isolated hepatocytes revealed different toxicological profiles. nih.gov The toxicity of juglone (B1673114) was associated with the formation of naphthosemiquinone radicals and redox cycling, a process involving the generation of reactive oxygen species (ROS). nih.gov In contrast, the toxicity of 2-hydroxy-1,4-naphthoquinone did not appear to involve redox cycling, suggesting a different mechanistic pathway. nih.gov This highlights that a simple positional change of the hydroxyl group can fundamentally alter the biochemical mechanism.

Further evidence for the influence of substituent position comes from studies on protein tyrosine phosphatase PTP1B. Research demonstrated that juglone and plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) irreversibly inhibit PTP1B activity, whereas lawsone (2-hydroxy-1,4-naphthoquinone) does not. nih.gov This inhibition by juglone and plumbagin leads to increased phosphorylation of the epidermal growth factor receptor (EGFR), a key event in cell signaling. nih.gov The inability of lawsone to inhibit this enzyme underscores the specific structural requirements for this particular interaction.

Other substituents also play a key role. The introduction of a thiophenyl moiety has been shown to enhance antiplatelet activity, with the nature and position of substituents on the phenyl ring further modulating the effect. frontiersin.org For example, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was identified as a particularly potent inhibitor of platelet aggregation. frontiersin.org The biological activity of naphthoquinones is often linked to their ability to accept electrons to form reactive anion radicals, and the introduction of different functional groups directly affects these redox properties. redalyc.orgmdpi.com

Correlation of Molecular Structure with In Vitro Biochemical Effects in Cellular Models

The specific molecular structure of 2-hydroxy-3-pentyl-1,4-naphthalenedione and its analogs dictates their effects on various cellular models, particularly cancer cell lines. The cytotoxic properties of naphthoquinones are often attributed to their ability to generate ROS and interact with biological macromolecules like DNA and enzymes. mdpi.com

Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) using novel 1,4-naphthoquinone/4-quinolone hybrids demonstrated a significant reduction in colony formation, indicating an ability to eliminate the clonogenic potential of these cells. mdpi.com In another study, two 1,4-naphthoquinone derivatives were tested against the MDA-MB-231 human breast adenocarcinoma cell line, and both showed a dose-dependent growth inhibition effect. nih.gov

The specific substitution pattern influences the potency and mechanism of cell death. For example, in a study on various cancer cell lines, 2-butanoyloxy-1,4-naphthoquinone, a lawsone derivative, was shown to induce significant apoptosis (programmed cell death) in ovarian carcinoma cells (OVCAR-3). mdpi.com This effect was more pronounced than that of the standard chemotherapeutic agent etoposide. mdpi.com Similarly, other derivatives were shown to cause a remarkable increase in the number of apoptotic cells in HeLa cell lines. mdpi.com

Mechanistic studies on DU-145 prostate cancer cells with 2-phenylamino-3-acyl-1,4-naphthoquinones suggested that their antiproliferative effect could be linked to the inhibition of the mTOR protein, a key regulator of tumor metabolism. mdpi.com Molecular docking showed that the quinone ring itself, along with its substituents, forms crucial interactions with amino acid residues in the target protein. mdpi.com

Table 2: In Vitro Effects of 1,4-Naphthalenedione Analogs on Cellular Models

| Compound/Derivative | Cell Line | Biochemical Effect | Reference |

| Naphthoquinone/4-quinolone hybrids | MCF-7, MDA-MB-231 (Breast Cancer) | Significant reduction in colony formation. mdpi.com | mdpi.com |

| 2-butanoyloxy-1,4-naphthoquinone | OVCAR-3 (Ovarian Carcinoma) | Induced apoptosis in 51.9% of cells. mdpi.com | mdpi.com |

| 2-phenylamino-3-acyl-1,4-naphthoquinones | DU-145 (Prostate Cancer) | Antiproliferative activity; potential inhibition of mTOR pathway. mdpi.com | mdpi.com |

| Salicylic acid & Procaine Naphthoquinone Derivatives | MDA-MB-231 (Breast Cancer) | Dose-dependent growth inhibition. nih.gov | nih.gov |

| Various Lawsone Derivatives | HeLa (Cervical Cancer) | Significant increase in early and late apoptotic cells. mdpi.com | mdpi.com |

Derivatization Strategies for Modulating Specific Biochemical Activities

The 2-hydroxy-1,4-naphthoquinone scaffold is a versatile starting point for chemical synthesis, allowing for the creation of diverse derivatives with modulated biochemical activities. researchgate.netresearchgate.net Several strategies are employed to modify the core structure at the C-2 and C-3 positions.

One common method is the Mannich reaction , which introduces 3-substituted aminomethyl groups. This reaction of lawsone with an aldehyde and an amine has been used to synthesize a series of compounds with potent antimalarial activity. nih.govresearchgate.net This approach allows for the introduction of a wide variety of alkyl and aryl side chains attached to a nitrogen atom, which has been shown to enhance the antimalarial efficacy of the 1,4-naphthoquinone core. jst.go.jp

Michael addition is another key strategy, allowing for the addition of various nucleophiles at the C-3 position. researchgate.net This has been used to prepare a series of aminonaphthoquinones by reacting lawsone with amines, yielding compounds with excellent antimalarial activities. researchgate.net Similarly, reacting lawsone with thiols (e.g., benzenethiol (B1682325) derivatives) produces thio-derivatives with significant antiplatelet activity. frontiersin.org

Alkylation reactions are used to introduce or modify the side chain at C-3. Fieser's original work utilized a radical alkylation with a diacyl peroxide. nih.gov More recently, a proline-catalyzed three-component reductive alkylation has been reported as a high-yield method to directly react 2-hydroxy-1,4-naphthoquinone with an aldehyde to install an alkyl substituent at the 3-position. nih.gov

The hydroxyl group at the C-2 position can also be a target for derivatization. O-alkylation of the 2-hydroxyl group can be achieved using alkoxymethyl chlorides. jst.go.jp The course of this reaction can be controlled by the choice of base to yield either O-alkylated or O-alkoxymethylated products selectively, providing another avenue to modulate the physicochemical and biological properties of the parent compound. jst.go.jp

These derivatization strategies highlight the chemical tractability of the 2-hydroxy-1,4-naphthoquinone system, enabling the systematic exploration of structure-activity relationships and the optimization of compounds for specific biochemical targets. nih.gov

Advanced Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers can map the precise connectivity and chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the naphthoquinone core typically appear in the aromatic region (δ 7.0-8.5 ppm). The four aromatic protons on the unsubstituted benzene (B151609) ring often present as a complex multiplet or as distinct doublets and triplets, depending on their coupling relationships. nih.gov The hydroxyl proton (-OH) is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the pentyl side chain at the C3 position would appear in the aliphatic region of the spectrum (δ 0.8-3.0 ppm). The terminal methyl group (CH₃) would be an upfield triplet, while the methylene (B1212753) groups (CH₂) would show characteristic multiplets, with the methylene group directly attached to the naphthoquinone ring being the most downfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons (C1 and C4) of the quinone system are highly deshielded and appear significantly downfield (δ 180-190 ppm). nih.gov Carbons of the aromatic ring and the enol double bond (C2 and C3) resonate in the δ 110-160 ppm range. The five carbons of the pentyl chain would be found in the upfield region (δ 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Naphthoquinone H-5/H-8 | 8.05-8.15 (m) | 126.0-127.0 |

| Naphthoquinone H-6/H-7 | 7.65-7.75 (m) | 133.0-135.0 |

| Naphthoquinone C1, C4 | - | 181.0-185.0 |

| Naphthoquinone C2 | - | ~155.0 |

| Naphthoquinone C3 | - | ~122.0 |

| Naphthoquinone C4a, C8a | - | 130.0-133.0 |

| Pentyl-H1' | ~2.8 (t) | ~28.0 |

| Pentyl-H2' | ~1.6 (m) | ~31.0 |

| Pentyl-H3' | ~1.4 (m) | ~22.5 |

| Pentyl-H4' | ~1.3 (m) | ~22.0 |

| Pentyl-H5' | ~0.9 (t) | ~14.0 |

| Hydroxyl-H | Variable | - |

Note: Predicted values are based on data from analogous 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives. Actual values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.gov For 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- (C₁₅H₁₆O₃), the expected exact mass can be calculated and compared with the experimental value.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments reveal the fragmentation patterns of the molecule. When the protonated or deprotonated molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments provides valuable structural information that corroborates the NMR data. For 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-, key fragmentation pathways would likely involve the cleavage of the pentyl side chain. Common fragmentation events include the loss of the entire pentyl group or successive losses of smaller alkyl fragments. Retro-Diels-Alder (RDA) reactions within the quinone ring are also a characteristic fragmentation pathway for naphthoquinones. nih.gov

Table 2: Predicted Mass Spectrometry Data (ESI-) for 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M-H]⁻ | C₁₅H₁₅O₃⁻ | 243.1027 | Deprotonated molecular ion |

| [M-H-C₄H₉]⁻ | C₁₁H₆O₃⁻ | 186.0295 | Loss of a butyl radical from the pentyl chain |

| [M-H-C₅H₁₁]⁻ | C₁₀H₄O₃⁻ | 172.0139 | Loss of the pentyl radical |

Note: Fragmentation is predicted based on general principles for similar chemical structures.

X-ray Crystallography for Three-Dimensional Structure Determination

When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

For a related compound, 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, crystallographic analysis revealed that the naphthoquinone ring system is essentially planar. researchgate.net The crystal structure of lapachol (B1674495), another 3-substituted derivative, has also been determined. nih.gov In the solid state, molecules of these compounds are often linked by intermolecular hydrogen bonds, typically involving the hydroxyl group and one of the carbonyl oxygen atoms, forming dimers or larger supramolecular assemblies. researchgate.net A similar analysis of 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- would confirm the planarity of the naphthoquinone core and reveal the conformation and orientation of the flexible pentyl chain relative to the ring system.

Table 3: Example Crystal Data for a Related Naphthoquinone Derivative (2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₈O₃ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.3695 (4) | researchgate.net |

| b (Å) | 9.5278 (8) | researchgate.net |

| c (Å) | 10.2972 (9) | researchgate.net |

| α (°) | 96.814 (7) | researchgate.net |

| β (°) | 93.432 (7) | researchgate.net |

| γ (°) | 102.977 (7) | researchgate.net |

| Volume (ų) | 507.68 (8) | researchgate.net |

| Z | 2 | researchgate.net |

Note: This data is for a structurally similar compound and illustrates the type of information obtained from X-ray crystallography.

Chromatographic Methods in Purity Assessment for Research Purposes

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. In a research context, demonstrating high purity is crucial before undertaking further studies.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. researchgate.netmdpi.com The compound is spotted on a silica (B1680970) gel plate, which is then developed in a solvent mixture. The retention factor (Rf) value is a characteristic property of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. For 2-hydroxy-1,4-naphthoquinone derivatives, reversed-phase HPLC is commonly used. nih.gov In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier like trifluoroacetic acid. nih.gov The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, usually detected by UV-Vis absorbance at a wavelength where the naphthoquinone chromophore absorbs strongly (e.g., 254 nm). nih.gov Purity levels greater than 95% are typically required for research applications.

Table 4: Typical HPLC Conditions for Purity Analysis of 2-Hydroxy-1,4-Naphthoquinone Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | nih.gov |

| Mobile Phase | Gradient of Acetonitrile or Methanol in Water | nih.gov |

| Modifier | 0.1% - 0.5% Trifluoroacetic Acid (TFA) | nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Exploration of 1,4 Naphthalenedione, 2 Hydroxy 3 Pentyl As a Chemical Building Block

Role as a Versatile Synthon in Organic Synthesis

The utility of 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- as a versatile synthon stems from the inherent reactivity of its 2-hydroxy-1,4-naphthalenedione core. This core structure, also known as lawsone, is a well-established precursor in a multitude of organic transformations. The presence of the hydroxyl group at the C-2 position and the electrophilic carbon at the C-3 position are key to its synthetic versatility. researchgate.net

The pentyl group at the C-3 position, while seemingly a simple alkyl substituent, influences the compound's solubility and steric properties, which can be strategically exploited in synthetic design. The primary reactive sites of the molecule that contribute to its role as a synthon are:

The Michael Acceptor Site: The C-3 position of the quinone ring is susceptible to Michael addition reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The Hydroxyl Group: The acidic proton of the C-2 hydroxyl group can be removed to form a nucleophilic oxygen atom, which can then participate in various reactions, such as etherification.

The Carbonyl Groups: The two carbonyl groups of the quinone ring can undergo reactions typical of ketones, although their reactivity is modulated by the conjugated system.

The interplay of these functional groups allows for a rich and varied chemistry. For instance, the reaction of the parent compound, lawsone, with amines in dichloromethane (B109758) under reflux conditions yields a series of aminonaphthoquinones. researchgate.net This reactivity is directly translatable to 1,4-Naphthalenedione, 2-hydroxy-3-pentyl-, where the starting material already possesses the C-3 substituent.

Furthermore, the 2-hydroxy-1,4-naphthalenedione scaffold can undergo multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. researchgate.net These reactions often involve the in-situ formation of reactive intermediates that subsequently cyclize to form complex heterocyclic systems. The 3-pentyl derivative can be envisioned as a key starting material in such MCRs to generate libraries of compounds with a conserved pentyl-substituted naphthoquinone core.

Precursor for Complex Heterocyclic Scaffolds (e.g., Benzoxanthenes, Benzoacridines, Quinoxalines)

The synthetic utility of 1,4-Naphthalenedione, 2-hydroxy-3-pentyl- is particularly evident in its role as a precursor for the synthesis of a variety of complex heterocyclic scaffolds. The inherent reactivity of the 2-hydroxy-1,4-naphthoquinone (B1674593) moiety allows for its annulation with other ring systems, leading to the formation of fused heterocyclic compounds with interesting biological and material properties.

Benzoxanthenes: